

In-Depth Technical Guide: Physicochemical Properties of 1H-benzimidazol-1-ylacetonitrile

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Compound of Interest

Compound Name: *1H-benzimidazol-1-ylacetonitrile*

Cat. No.: B1335498

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazol-1-ylacetonitrile is a derivative of benzimidazole, a heterocyclic aromatic organic compound consisting of a fusion of benzene and imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.^{[1][2]} Its structural similarity to purine nucleoside bases allows for interaction with various biopolymers, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.^{[1][3]} This guide provides a technical overview of the known physicochemical properties, a detailed experimental protocol for the synthesis and characterization of **1H-benzimidazol-1-ylacetonitrile**, and a summary of its potential biological activities based on the broader class of benzimidazole derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for **1H-benzimidazol-1-ylacetonitrile** is summarized below.

Property	Value	Source
IUPAC Name	2-(1H-Benzimidazol-1-yl)acetonitrile	N/A
CAS Number	4414-74-8	[4]
Molecular Formula	C ₉ H ₇ N ₃	[4]
Molecular Weight	157.17 g/mol	N/A
Melting Point	136-137 °C	N/A
Boiling Point	396.9±25.0 °C (Predicted)	N/A
pKa	3.75±0.10 (Predicted, Most Basic)	N/A
LogP (XLogP3)	1.3	N/A
Solubility	Data not available	N/A
Topological Polar Surface Area (TPSA)	41.6 Å ²	N/A
Hydrogen Bond Acceptor Count	2	N/A
Rotatable Bond Count	1	N/A

Experimental Protocols

Synthesis: N-Alkylation of Benzimidazole

The synthesis of **1H-benzimidazol-1-ylacetonitrile** is typically achieved via a nucleophilic substitution reaction (SN₂), specifically the N-alkylation of benzimidazole with chloroacetonitrile. A base is used to deprotonate the imidazole nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon of chloroacetonitrile.

Reagents and Materials:

- Benzimidazole

- Chloroacetonitrile
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Ethyl Acetate
- Brine (saturated aqueous $NaCl$ solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous
- Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a solution of benzimidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
- Addition of Alkylating Agent: Stir the suspension at room temperature and add chloroacetonitrile (1.1 equivalents) dropwise.
- Reaction: Heat the mixture to reflux (approximately $82^{\circ}C$) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed.
- Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).
- Extraction: Evaporate the acetonitrile from the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
- Purification: Purify the crude **1H-benzimidazol-1-ylacetonitrile** by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel

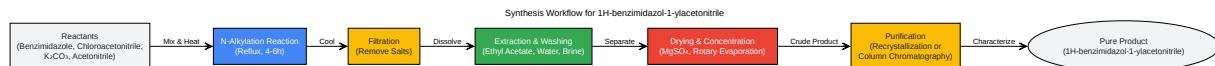
using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Characterization

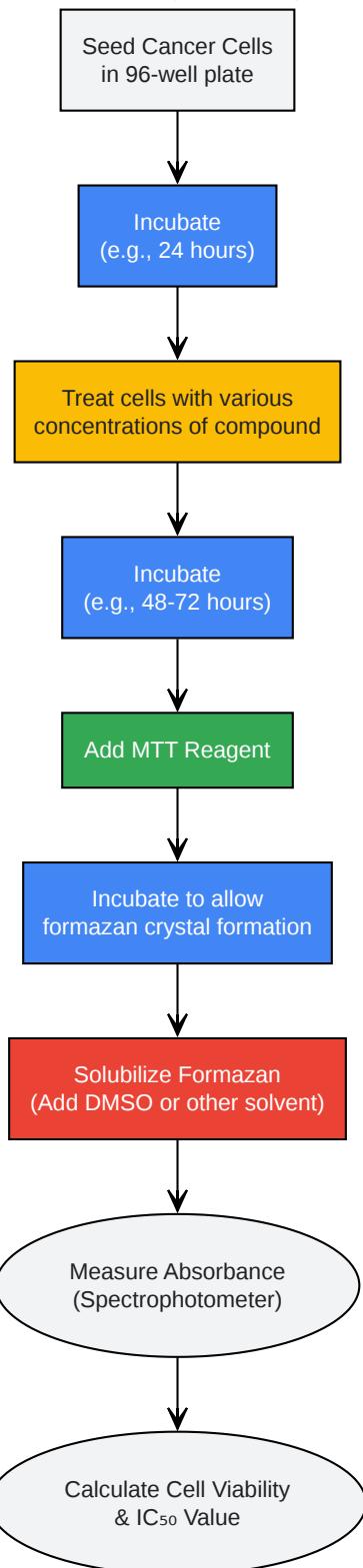
The identity and purity of the synthesized **1H-benzimidazol-1-ylacetonitrile** can be confirmed using standard spectroscopic methods.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The C≡N (nitrile) stretch typically appears around $2240\text{-}2260\text{ cm}^{-1}$. Aromatic C-H stretching is observed above 3000 cm^{-1} , while C=N and C=C stretching vibrations from the benzimidazole ring are found in the $1450\text{-}1620\text{ cm}^{-1}$ region.^[5] The absence of a broad N-H stretching band (typically around $3100\text{-}3500\text{ cm}^{-1}$) from the parent benzimidazole indicates successful N-alkylation.^[5]
- Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: The proton NMR spectrum provides structural confirmation. The methylene protons (-CH₂CN) are expected to appear as a singlet. The protons of the benzimidazole ring will show characteristic signals in the aromatic region (typically δ 7.2-8.0 ppm).
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion (M^+) peak corresponding to the molecular weight of 157.17.^[6]

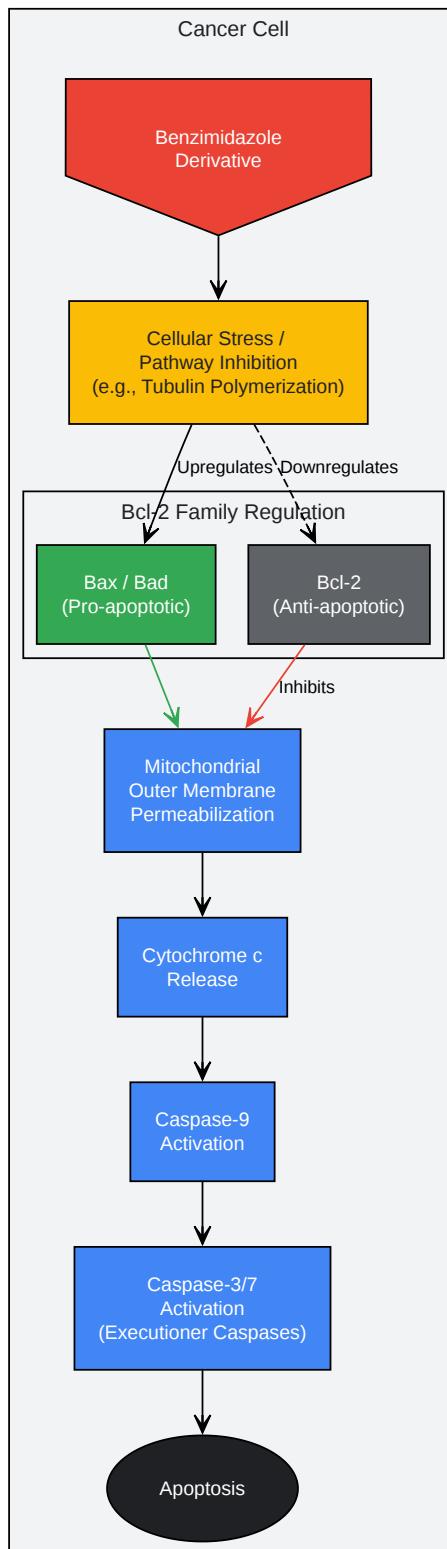
Visualizations: Workflows and Pathways



Workflow for In Vitro Cytotoxicity (MTT Assay)



Potential Mechanism: Induction of Apoptosis by Benzimidazole Derivatives

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